

Physical and chemical properties of 2,5-Difluorophenylacetonitrile.

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Compound of Interest

Compound Name: 2,5-Difluorophenylacetonitrile

Cat. No.: B1583466

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An In-Depth Technical Guide to **2,5-Difluorophenylacetonitrile** for Advanced Research and Development

Introduction

2,5-Difluorophenylacetonitrile, also known as 2,5-difluorobenzyl cyanide, is a fluorinated aromatic nitrile that serves as a critical building block in various fields of chemical synthesis.^[1] ^[2] Its structural combination of a difluorinated benzene ring and a reactive nitrile group makes it a valuable intermediate, particularly in the development of pharmaceuticals, pesticides, and advanced liquid crystal materials.^[3] The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties and enhances metabolic stability in derivative molecules, a highly sought-after feature in drug discovery.^[4]

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **2,5-Difluorophenylacetonitrile**. It is designed for researchers, medicinal chemists, and process development scientists, offering not just data, but also field-proven insights into its characterization, reactivity, and safe handling.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate the conditions required for its handling, storage, and use in chemical reactions.

Molecular Structure and Identifiers

The structure of **2,5-Difluorophenylacetonitrile** is foundational to its reactivity. The electron-withdrawing nature of the fluorine atoms and the cyano group significantly influences the electron density of the phenyl ring.

Caption: Molecular Structure of **2,5-Difluorophenylacetonitrile**.

Table 1: Key Identifiers for **2,5-Difluorophenylacetonitrile**

Identifier	Value	Source(s)
CAS Number	69584-87-8	[1] [5]
Molecular Formula	C ₈ H ₅ F ₂ N	[1] [2] [6]
Molecular Weight	153.13 g/mol	[1]
EINECS Number	274-051-4	[1]
InChI Key	UIMMFRUOZOWROM-UHFFFAOYSA-N	[2]
SMILES String	<chem>Fc1ccc(F)c(CC#N)c1</chem>	[1]

| Synonyms | 2,5-Difluorobenzyl cyanide, 2,5-Difluorobenzeneacetonitrile |[\[1\]](#)[\[2\]](#) |

Physical Properties

2,5-Difluorophenylacetonitrile is typically supplied as a liquid.[\[1\]](#)[\[2\]](#) Its physical properties are essential for designing experimental setups, including solvent selection and temperature control for reactions and purification. While most suppliers list it as a liquid, some sources describe it as a white to off-white solid, suggesting its melting point may be near ambient temperature.[\[4\]](#)

Table 2: Physical Properties of **2,5-Difluorophenylacetonitrile**

Property	Value	Notes	Source(s)
Appearance	Clear colorless to yellow liquid	May appear as a white to off-white crystalline solid	[1][4][6]
Density	1.233 g/mL at 25 °C		[1][6]
Boiling Point	214 °C at 760 mmHg	90 °C at 5 mmHg	[1][6][7]
Flash Point	103 °C (217.4 °F) - closed cup		[1][6]
Refractive Index (n _{20/D})	1.4834		[6][7]
Solubility	Insoluble in water; Soluble in common organic solvents	Such as ethanol and dichloromethane	[8]

| Storage Temperature | 2-8°C | Recommended for maintaining stability |[7][9] |

Spectroscopic and Analytical Characterization

Robust characterization is essential to confirm the identity and purity of starting materials. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to be relatively simple. The benzylic protons (-CH₂CN) would appear as a singlet. The three protons on the aromatic ring would appear as complex multiplets due to proton-proton and proton-fluorine coupling.
- ¹³C NMR:** The carbon spectrum will show eight distinct signals corresponding to each carbon atom. The nitrile carbon (C≡N) has a characteristic shift in the 115-120 ppm range. The carbons bonded to fluorine will show large one-bond C-F coupling constants.
- ¹⁹F NMR:** The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms, each coupled to adjacent protons and to each other.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying key functional groups. The IR spectrum of **2,5-Difluorophenylacetonitrile** is dominated by two key absorptions:

- **C≡N Stretch:** A sharp, medium-intensity band is expected around 2250 cm^{-1} , which is characteristic of a nitrile group.[10] The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.
- **Aromatic C-F Stretch:** Strong absorption bands are expected in the $1100\text{-}1300\text{ cm}^{-1}$ region, corresponding to the C-F stretching vibrations.
- **Aromatic C=C Stretch:** Multiple bands of varying intensity will appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.

This protocol describes a self-validating system for obtaining a high-quality IR spectrum. The causality behind collecting a background spectrum first is to computationally subtract the absorbance of ambient air (CO_2 , H_2O) and the diamond crystal from the sample spectrum, ensuring that the resulting data is exclusively from the compound of interest.

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.
- **Background Collection:** With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere and the ATR crystal itself.
- **Sample Application:** Place a single drop of **2,5-Difluorophenylacetonitrile** directly onto the center of the ATR crystal.
- **Sample Spectrum Collection:** Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the key peaks, paying close attention to the nitrile stretch (around 2250 cm^{-1}) and the C-F stretch region ($1100\text{-}1300\text{ cm}^{-1}$) to confirm the compound's identity.

- **Cleaning:** Thoroughly clean the ATR crystal immediately after use to prevent cross-contamination.

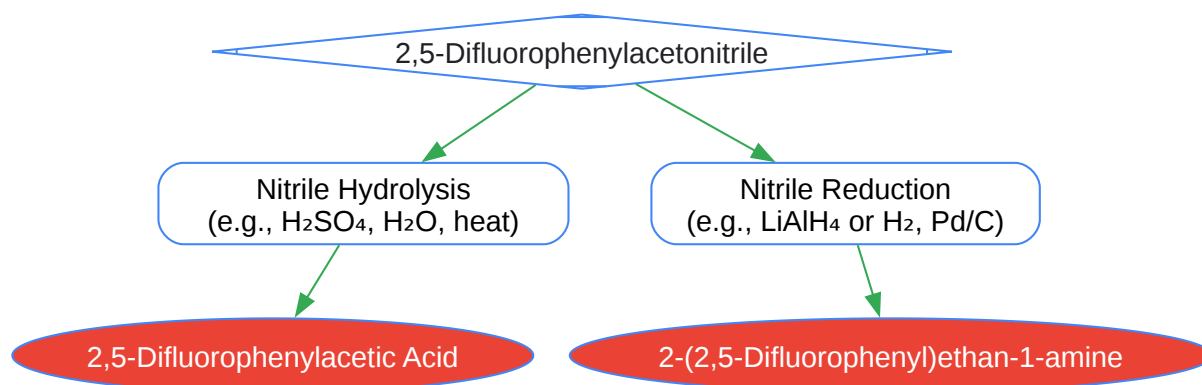
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), one would expect to see a molecular ion (M^+) peak at an m/z value corresponding to the molecular weight of 153.13.

Chemical Properties and Reactivity Profile

The reactivity of **2,5-Difluorophenylacetonitrile** is governed by the interplay between the nitrile functional group and the difluorinated aromatic ring.

- **Stability:** The compound is stable under normal storage conditions, typically in a cool, dry, and well-ventilated area.^{[11][12]} It should be kept away from strong oxidizing agents, acids, and bases, with which it can react.^{[11][13]} Hazardous decomposition products upon combustion include nitrogen oxides (NO_x), carbon oxides (CO , CO_2), and gaseous hydrogen fluoride (HF).^[11]
- **Nitrile Group Reactivity:** The cyano group is a versatile functional handle.
 - **Hydrolysis:** It can be hydrolyzed under acidic or basic conditions to form 2,5-difluorophenylacetic acid or its corresponding amide.
 - **Reduction:** The nitrile can be reduced to form 2-(2,5-difluorophenyl)ethan-1-amine, a valuable primary amine, using reagents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
- **Aromatic Ring Reactivity:** The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, they also act as ortho-, para-directors. The positions ortho and para to the fluorine atoms are potential sites for nucleophilic aromatic substitution, particularly if a strong nucleophile is used.



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Caption: Key reaction pathways for **2,5-Difluorophenylacetonitrile**.

Safety, Handling, and Storage

Due to its potential toxicity, proper handling of **2,5-Difluorophenylacetonitrile** is paramount. It is classified as harmful and an irritant.^{[1][4][14]}

Table 3: GHS Hazard Information

Hazard Class	Category	Hazard Statement	Source(s)
Acute Toxicity, Oral	4	H302: Harmful if swallowed	[14]
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin	[14]
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled	[14]
Skin Irritation	2	H315: Causes skin irritation	[14]
Eye Irritation	2	H319: Causes serious eye irritation	[14]
STOT - Single Exposure	3	H335: May cause respiratory irritation	[14]

STOT: Specific Target Organ Toxicity

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]
 - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[11]
 - Skin and Body Protection: Wear a lab coat or protective clothing to prevent skin contact. [11]
 - Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a respirator with an appropriate filter (e.g., type ABEK).

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
- Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[11]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[11]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[11][12] Recommended storage temperatures are often between 2°C and 8°C.[7][9]

Conclusion

2,5-Difluorophenylacetonitrile is a versatile chemical intermediate with well-defined physical and chemical properties. Its value in the synthesis of complex molecules, particularly for pharmaceutical applications, is underscored by the unique characteristics imparted by its difluorinated aromatic system. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in a research and development setting.

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References

- 1. 2,5-Difluorophenylacetonitrile | CAS 69584-87-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-(2,5-Difluorophenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. Page loading... [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2,5-Difluorophenyl Acetonitrile Supplier & Manufacturer in China | Properties, Safety, Uses, Price | High Quality Chemical Exporter [nj-finechem.com]
- 9. 2,5-DIFLUOROPHENYLACETONITRILE | 69584-87-8 [amp.chemicalbook.com]
- 10. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. chemical-label.com [chemical-label.com]
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